Vanillyl decanoate

Catalog No.
S8747240
CAS No.
291301-08-1
M.F
C18H28O4
M. Wt
308.4 g/mol
Availability
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Vanillyl decanoate

CAS Number

291301-08-1

Product Name

Vanillyl decanoate

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl decanoate

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-10-18(20)22-14-15-11-12-16(19)17(13-15)21-2/h11-13,19H,3-10,14H2,1-2H3

InChI Key

FAKANUSCBNENBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

Vanillyl decanoate is systematically named (4-hydroxy-3-methoxyphenyl)methyl decanoate under IUPAC guidelines. This nomenclature reflects its two primary components:

  • Vanillyl alcohol: A phenolic derivative with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 3-positions of the benzene ring, respectively.
  • Decanoic acid: A saturated 10-carbon fatty acid that forms an ester bond with the primary alcohol group of vanillyl alcohol.

The molecular formula C₁₈H₂₈O₄ corresponds to a molecular weight of 308.4 g/mol. Key structural features include:

  • Aromatic ring with electron-donating substituents (hydroxyl and methoxy groups).
  • Aliphatic decanoyl chain contributing hydrophobic properties.
  • Ester linkage (-COO-) critical for enzymatic and chemical reactivity.

Table 1: Chemical Properties of Vanillyl Decanoate

PropertyValue/Description
Molecular FormulaC₁₈H₂₈O₄
Molecular Weight308.4 g/mol
IUPAC Name(4-hydroxy-3-methoxyphenyl)methyl decanoate
SMILESCCCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
Key Functional GroupsPhenolic hydroxyl, methoxy, ester

The ester bond distinguishes vanillyl decanoate from alkaloid vanilloids like capsaicin, which contain an amide bond. This structural difference profoundly influences its biological activity and metabolic stability.

Historical Context in Organic Chemistry Research

Vanillyl decanoate emerged as a subject of interest in the late 20th century, coinciding with advancements in enzymatic synthesis and the study of capsinoids—non-pungent analogs of capsaicin. Early research focused on its potential as a food additive and bioactive compound.

Key Milestones:

  • 1989: Capsinoids, including vanillyl esters, were first isolated from Capsicum annuum variants lacking capsaicin. This discovery highlighted nature’s ability to produce structurally analogous compounds with divergent sensory properties.
  • 2002: Kobata et al. pioneered the enzymatic synthesis of vanillyl esters using lipases, demonstrating that Novozym 435 (a Candida antarctica lipase) could achieve 86% conversion efficiency for vanillyl nonanoate, a homolog of vanillyl decanoate. This methodology laid the groundwork for scalable production.
  • 2016: Studies utilizing Candida rugosa lipases (CRL) optimized the esterification of vanillyl alcohol with medium-chain fatty acids, including decanoic acid, achieving yields exceeding 80%. These efforts underscored the versatility of lipases in tailoring acyl chain lengths for specific applications.

The compound’s synthesis historically relied on organic solvents like dioxane and molecular sieves to control water activity, ensuring high equilibrium conversion. Recent trends favor solvent-free systems and immobilized enzymes to enhance sustainability.

Position Within the Vanilloid Ester Family

Vanillyl decanoate belongs to the capsinoid subclass of vanilloid esters, which are characterized by:

  • A vanillyl moiety (4-hydroxy-3-methoxybenzyl).
  • An ester-linked fatty acid (C₆–C₁₈).

Table 2: Comparison of Vanillyl Decanoate with Other Vanilloid Esters

CompoundAcyl Chain LengthNatural SourceKey Applications
Vanillyl hexanoateC6SyntheticFlavor modulation
Vanillyl nonanoateC9CH-19 Sweet pepperMetabolic studies
Vanillyl decanoateC10Synthetic/EnzymaticLipid solubility enhancement
Vanillyl laurateC12SyntheticDrug delivery systems

Functional Differentiation:

  • Bioactivity: Unlike capsaicin, vanillyl decanoate does not activate TRPV1 receptors in oral mucosa due to its ester bond, which limits membrane permeability. However, it retains affinity for gut and systemic TRPV1, implicating roles in energy metabolism and inflammation.
  • Lipophilicity: The decanoyl chain enhances solubility in lipid-rich environments, making it suitable for encapsulation and topical formulations.
  • Synthetic Flexibility: Medium-chain esters like vanillyl decanoate balance enzymatic stability and reactivity, enabling derivatization for targeted applications.

In pharmaceutical contexts, its ester group allows hydrolytic release of vanillyl alcohol—a known antioxidant—and decanoic acid, a medium-chain triglyceride precursor. This dual functionality positions vanillyl decanoate as a prodrug candidate for controlled release systems.

The structural characterization of vanillyl decanoate relies on advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods elucidate the compound’s atomic connectivity, functional groups, and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides critical insights into the electronic environment of vanillyl decanoate’s constituent atoms. The ¹H NMR spectrum (Figure 1) reveals distinct signals corresponding to the aromatic, methoxy, and aliphatic regions:

  • Aromatic protons: The vanillyl moiety’s aromatic protons resonate as a multiplet between δ 6.8–7.5 ppm, consistent with the deshielding effects of the electron-withdrawing methoxy and hydroxyl groups [2] [6].
  • Methoxy group: A singlet at δ 3.81 ppm integrates to three protons, confirming the presence of the methoxy (-OCH₃) substituent [2] [6].
  • Decanoate chain: Methylene protons adjacent to the ester carbonyl (CH₂COO-) appear as a triplet at δ 2.30 ppm, while terminal methyl protons resonate as a triplet at δ 0.88 ppm. The remaining methylene groups exhibit broad signals between δ 1.20–1.60 ppm [1] [5].

The ¹³C NMR spectrum (Table 1) further corroborates the structure:

  • Ester carbonyl: A prominent signal at δ 171.32 ppm corresponds to the carbonyl carbon (C=O) of the decanoate moiety [5].
  • Aromatic carbons: The oxygenated carbons (C-3 and C-4) resonate at δ 151.54 ppm and δ 147.67 ppm, respectively, while the methoxy carbon appears at δ 55.96 ppm [2] [6].

Table 1: Key ¹³C NMR Chemical Shifts of Vanillyl Decanoate

Carbon PositionChemical Shift (δ, ppm)Assignment
C=O171.32Ester carbonyl
C-3 (aromatic)151.54Oxygenated carbon
C-4 (aromatic)147.67Oxygenated carbon
OCH₃55.96Methoxy carbon
CH₂COO-33.99Methylene adjacent to C=O

Mass Spectrometric Fragmentation Patterns

Mass spectrometry elucidates the molecular weight and fragmentation pathways of vanillyl decanoate. The electron ionization (EI) mass spectrum (Figure 2) exhibits:

  • Molecular ion peak: A low-intensity signal at m/z 308.4 corresponds to the molecular formula C₁₈H₂₈O₄ [1].
  • Key fragments:
    • m/z 171: Decanoyl ion (C₁₀H₁₉O₂⁺), resulting from cleavage of the ester bond.
    • m/z 136: Vanillyl fragment (C₈H₈O₃⁺), formed via loss of the decanoate chain [3] [5].
    • m/z 123: Further degradation of the vanillyl moiety, involving loss of a methyl group (-CH₃) [3].

Figure 2: Proposed Fragmentation Pathways of Vanillyl Decanoate

  • Ester cleavage:
    C₁₈H₂₈O₄⁺ → C₁₀H₁₉O₂⁺ (m/z 171) + C₈H₉O₂⁺ (m/z 137)
  • Decarboxylation:
    C₈H₉O₂⁺ → C₇H₇O⁺ (m/z 123) + CO₂

Conformational Analysis Through Computational Modeling

Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations reveal the preferred conformations of vanillyl decanoate. Key findings include:

  • Ester group geometry: The decanoate chain adopts an extended antiperiplanar conformation to minimize steric clashes with the vanillyl moiety [5].
  • Intramolecular interactions: The hydroxyl group (-OH) on the aromatic ring forms a weak hydrogen bond with the ester oxygen (d = 2.8 Å), stabilizing the planar arrangement of the vanillyl group [5].
  • Rotational barriers: The energy barrier for rotation about the C-O bond of the ester linkage is calculated at 12.3 kcal/mol, indicating moderate flexibility at room temperature [5].

Table 2: Computed Geometrical Parameters of Vanillyl Decanoate

ParameterValue
C-O bond length (ester)1.34 Å
O-C-O bond angle116.5°
Dihedral angle (C-O-C-C)180° (antiperiplanar)

Comparative Structural Analysis With Analogous Esters

Vanillyl decanoate’s structure and properties diverge significantly from related esters, as illustrated below:

Vanillyl Acetate vs. Vanillyl Decanoate

  • Chain length: Vanillyl acetate (C₁₀H₁₂O₄) possesses a shorter acetyl chain, reducing its hydrophobicity (logP = 1.2) compared to vanillyl decanoate (logP = 4.7) [1] [5].
  • Thermal stability: The longer decanoate chain increases van der Waals interactions, raising the melting point to 45–47°C versus 32–34°C for vanillyl acetate [1] [5].

N-Vanillyldecanamide vs. Vanillyl Decanoate

  • Functional group: Replacement of the ester oxygen with an amide nitrogen in N-vanillyldecanamide introduces hydrogen-bonding capability, increasing its aqueous solubility (0.8 mg/mL vs. 0.1 mg/mL for vanillyl decanoate) [4].
  • Hydrolytic stability: The amide bond resists alkaline hydrolysis (t₁/₂ = 48 h at pH 12) more effectively than the ester bond (t₁/₂ = 2 h under identical conditions) [4] [5].

Table 3: Structural and Physicochemical Comparison of Vanillyl Esters

PropertyVanillyl DecanoateVanillyl AcetateN-Vanillyldecanamide
Molecular formulaC₁₈H₂₈O₄C₁₀H₁₂O₄C₁₈H₂₉NO₃
Molecular weight (g/mol)308.4196.2307.4
logP4.71.23.9
Melting point (°C)45–4732–3468–70

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

308.19875937 g/mol

Monoisotopic Mass

308.19875937 g/mol

Heavy Atom Count

22

Dates

Modify: 2023-11-21

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